[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one
Description
Properties
IUPAC Name |
(6R,8R,9E)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-10-5-13(18-4)6-11(2)8-15-16(14(17)7-10)12(3)9-19-15/h6,9-10,13H,5,7-8H2,1-4H3/b11-6+/t10-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFDIKOOORFASQ-WCXSNEHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](/C=C(/CC2=C(C(=CO2)C)C(=O)C1)\C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The optimization of reaction conditions, such as temperature control and the use of efficient catalysts, is essential for industrial-scale production .
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The 8,12-epoxide moiety is highly reactive, enabling nucleophilic ring-opening under acidic or basic conditions. This reaction diversifies the compound’s functionalization potential:
Mechanistic studies indicate that the stereochemistry of the epoxide (trans-configured in this compound) directs the trajectory of nucleophilic attack, preserving the sesquiterpenoid backbone’s integrity .
Thermal and Photochemical Behavior
The bicyclic furan system may undergo rearrangements under specific conditions:
Biological Derivatization
In vitro studies highlight enzymatic modifications:
Key Research Citations
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Epoxide Reactivity : Demonstrated in Curcuma phaeocaulis extracts, with acid-catalyzed hydration yielding bioactive diols.
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Stereochemical Integrity : Confirmed via NMR and X-ray crystallography in studies referenced by DOI:10.1002/HLCA.200800347 .
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Thermal Stability : Thermogravimetric analysis (TGA) data cited in pharmacological characterizations.
This compound’s reactivity profile underscores its utility in synthetic derivatization and natural product biosynthesis studies. Further experimental validation is required to explore uncharacterized pathways.
Scientific Research Applications
Biological Activities
Research has identified several biological activities associated with [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one:
1. Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Study:
A study published in Helvetica Chimica Acta reported the isolation of this compound from Myrrh and its evaluation against bacterial strains. The results indicated a notable inhibition zone in bacterial growth assays, suggesting its potential as a natural antimicrobial agent .
2. Anti-inflammatory Effects
this compound has been shown to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes.
Case Study:
In vitro experiments demonstrated that the compound reduced the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism that could be explored for therapeutic applications in inflammatory diseases .
3. Antioxidant Properties
The antioxidant capacity of this sesquiterpene has been evaluated through various assays that measure its ability to scavenge free radicals.
Case Study:
Research indicated that this compound exhibited strong DPPH radical scavenging activity. This property is crucial for developing natural antioxidants for food preservation and health supplements .
Applications in Agriculture
Due to its antimicrobial and anti-inflammatory properties, this compound has potential applications in agricultural practices as a natural pesticide or fungicide. Its effectiveness against plant pathogens could provide an eco-friendly alternative to synthetic chemicals.
Mechanism of Action
The mechanism of action of [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one involves its interaction with specific molecular targets and pathways. The epoxide ring and methoxy group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one
- CAS Number : 75412-95-2
- Molecular Formula : C₁₆H₂₂O₃
- Molecular Weight : 262.34 g/mol .
Source and Isolation: This germacrane-type sesquiterpenoid is primarily isolated from Commiphora species, including C. sphaerocarpa, C. holtziana, and C. kataf. Notably, it is absent in true myrrh (Commiphora myrrha) and is often derived from adulterant resins .
Pharmacological Activity :
- Anticancer Effects : Demonstrates potent anti-proliferative activity against hormone-dependent (LNCaP) and hormone-independent (PC3, DU145) prostate cancer cells by blocking androgen receptor (AR) expression and disrupting AR-coactivator interactions (ARA70, SRC-1) .
- Concentration Dependency: Inhibitory effects are observed at 40–80 µM, with minimal cytotoxicity in normal liver cells .
Physicochemical Properties :
- Solubility : Soluble in chlorform, DMSO, acetone; poorly soluble in water (<1 mg/mL) .
- Stability : Stable for 24 months at 2–8°C in powder form and 2 years at -80°C in solution .
Comparison with Structurally Related Compounds
Structural Analogs and Their Sources
Key Findings :
- Mechanistic Specificity: ST1 and ST2 uniquely target AR pathways, unlike furanodienone, which shows broader but weaker 5-LOX inhibition .
- Structural-Activity Relationship (SAR) : Methoxy substitution at C2 (ST1, ST2) correlates with AR antagonism, while 3-methoxy analogs (Compound 3) lack this activity .
Biological Activity
[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one (CAS# 75412-95-2) is a sesquiterpene compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.3 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 12.7 | G2/M phase arrest |
| A549 (Lung Cancer) | 18.5 | Inhibition of anti-apoptotic proteins |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra has been shown to reduce inflammation in animal models. It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra are attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It disrupts normal cell cycle progression.
- Antimicrobial Action : The compound alters microbial cell membrane integrity.
- Cytokine Modulation : It downregulates inflammatory cytokines.
Case Studies
A notable study published in Phytotherapy Research examined the effects of this compound on human cancer cell lines. The researchers found that treatment with [(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
Another investigation focused on its antimicrobial properties highlighted its effectiveness against multidrug-resistant strains of bacteria. This study emphasized the potential for developing new therapeutic agents based on this compound to combat resistant infections .
Q & A
Q. What are the natural sources and isolation protocols for this compound?
The compound is primarily isolated from Commiphora sphaerocarpa, C. holtziana, and C. kataf resins. Protocols involve solvent extraction (e.g., petroleum ether or ethanol) followed by silica gel chromatography. Spectral validation via -NMR, -NMR, and X-ray crystallography confirms purity and stereochemistry .
Q. How is the stereochemistry of this germacrane-type sesquiterpene determined?
Absolute configuration is resolved using X-ray crystallography and NMR spectroscopy. Key stereochemical markers include the 2R and 4R configurations, confirmed by coupling constants in -NMR and NOESY correlations .
Q. What in vitro models demonstrate its anti-cancer activity?
The compound inhibits proliferation of prostate cancer cell lines (LNCaP, PC3, PC3M, DU145) at 40–80 µM concentrations, as shown via MTT assays. Hormone-independent lines (PC3, DU145) require higher doses for 50% growth inhibition .
Q. Which analytical methods quantify this compound in botanical extracts?
UPLC-TQ/MS with MRM transitions (m/z 277.266→213.208) and a linear range of 4.56–45.6 µg/mL is standard. Parameters include cone voltage (8.0 V) and collision energy (14.0 eV) .
Advanced Research Questions
Q. How does the compound modulate androgen receptor (AR) signaling in prostate cancer?
It downregulates AR expression and disrupts AR-coactivator interactions (e.g., ARA70, SRC-1), reducing transcriptional activity. Mechanistic studies use luciferase reporter assays and co-immunoprecipitation in LNCaP cells .
Q. What strategies resolve discrepancies in its reported occurrence across Commiphora species?
True myrrh (C. myrrha) lacks the compound, but adulterants (C. sphaerocarpa, C. holtziana) contain it. Discrepancies arise from misidentification; GC-MS and species-specific NMR libraries are critical for validation .
Q. How can solubility and stability be optimized for in vitro assays?
The compound is sparingly soluble (<1 mg/mL in DMSO). Use freshly prepared stock solutions (stored at -80°C for ≤2 years) and avoid freeze-thaw cycles. Stability in cell culture media should be confirmed via HPLC .
Q. What experimental designs assess synergistic effects with other terpenes?
Compatibility studies (e.g., with boswellic acids) use UPLC-TQ/MS to quantify component ratios. For example, 3:4 frankincense-myrrha ratios maximize 2-methoxy-8,12-epoxygermacra-1(10),7,11-trien-6-one abundance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
